Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS No.:
Cat. No.: VC16696076
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O3 |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | benzyl 7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C21H24N2O3/c1-25-18-9-5-8-17-19(18)22-15-21(17)10-12-23(13-11-21)20(24)26-14-16-6-3-2-4-7-16/h2-9,22H,10-15H2,1H3 |
| Standard InChI Key | OWNVOOWIJBRDOD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s spiro architecture consists of an indoline ring (a bicyclic structure comprising a benzene ring fused to a pyrrolidine-like nitrogen-containing ring) connected via a single carbon atom to a piperidine ring . The 7-methoxy group (-OCH₃) on the indoline moiety and the benzylcarboxylate ester (-COOCH₂C₆H₅) on the piperidine ring are critical functional groups influencing its physicochemical and pharmacological behavior .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₄N₂O₃ | |
| Molecular Weight | 352.4 g/mol | |
| IUPAC Name | benzyl 7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
| Canonical SMILES | COC1=CC=CC2=C1NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4 | |
| XLogP3-AA (Predicted LogP) | 3.2 |
The methoxy group enhances solubility via hydrogen bonding while the benzylcarboxylate introduces steric bulk, affecting binding interactions. The spiro junction imposes conformational rigidity, potentially improving target selectivity .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific derivative remains unpublished, related spiro[indoline-3,4'-piperidine] analogs exhibit chair conformations in the piperidine ring and near-orthogonal dihedral angles between the two ring systems . NMR spectra (hypothesized from structural analogs) would show distinct signals for the methoxy proton (δ ~3.8 ppm), aromatic indoline protons (δ ~6.7–7.1 ppm), and benzyl group protons (δ ~5.1 ppm for CH₂ and ~7.3–7.5 ppm for aromatic) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A typical multi-step sequence involves:
-
Spirocyclization: Condensation of 7-methoxyindoline-2-one with a piperidine-4-carboxylate derivative under acidic conditions to form the spiro core.
-
Benzyl Protection: Esterification of the piperidine nitrogen using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine .
-
Purification: Chromatography or recrystallization to achieve >98% purity .
Key challenges include minimizing racemization at the spiro center and optimizing yields in the esterification step.
Table 2: Synthetic Parameters for Pilot-Scale Production
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Spirocyclization Temp. | 110°C | Microwave-assisted heating |
| Catalyst | p-Toluenesulfonic acid | Zeolite-based heterogeneous catalyst |
| Reaction Time | 12–16 hours | Continuous flow reactor setup |
| Purification Method | Silica gel chromatography | Simulated moving bed chromatography |
Industrial-scale production favors continuous flow reactors for enhanced heat/mass transfer and reduced byproduct formation.
Chemical Reactivity and Derivative Formation
Functional Group Transformations
-
Methoxy Group: Demethylation with BBr₃ yields a phenolic derivative, enabling further substitutions (e.g., sulfonation, glycosylation) .
-
Benzylcarboxylate: Hydrogenolysis (H₂/Pd-C) removes the benzyl group, generating a primary amine intermediate for amide or urea formation .
-
Spiro Core: Ring-opening reactions under strong acids/bases can linearize the structure, though this typically abolishes bioactivity .
Pharmacologically Active Derivatives
-
7-Hydroxy Analog: Demonstrates enhanced antioxidant activity in vitro (IC₅₀ = 12 µM in DPPH assay) .
-
1'-Carboxylic Acid: Shows moderate COX-2 inhibition (Ki = 0.8 µM) in molecular docking studies .
Applications in Medicinal Chemistry
Kinase Inhibition Profiling
In silico screening predicts strong binding (ΔG = -9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. Experimental validation is pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume